FTY720-d4 Hydrochloride
Overview
Description
FTY720-d4 Hydrochloride, also known as Fingolimod-d4 hydrochloride, is a labelled derivative of ISP-1 (myriocin), a fungal metabolite of the Chinese herb Iscaria sinclarii as well as a structural analogue of Sphingosine . It is a novel immune modulator that prolongs allograft transplant survival in numerous models by inhibiting lymphocyte emigration from lymphoid organs .
Molecular Structure Analysis
The molecular formula of FTY720-d4 Hydrochloride is C19H30D4ClNO2, and its molecular weight is 347.96 . The exact molecular structure is not provided in the retrieved sources.
Physical And Chemical Properties Analysis
FTY720-d4 Hydrochloride is a solid substance that should be stored at 4° C. Its melting point is between 105-107° C. It slightly soluble in DMSO and Methanol .
Scientific Research Applications
Immunosuppression and T Cell Dynamics : FTY720 is an effective immunosuppressant. It impairs the efficiency of the local immune response by altering the trafficking of naive and antigen-activated CD4+ T cells, leading to lymphopenia due to sequestration of lymphocytes in secondary lymphoid organs (Xie et al., 2003).
Pharmacokinetics in Organ Transplants and Multiple Sclerosis : FTY720's pharmacokinetics have been modeled to predict its concentration in various organs. This is important for its development as a treatment for multiple sclerosis and the prevention of solid organ transplant rejection (Meno-Tetang et al., 2006).
Impact on Lymphocyte Dynamics : The drug also affects the dynamics of lymphocyte recirculation in major lymphoid compartments, a key aspect in understanding its immunosuppressive effects (Morris et al., 2005).
Neuroprotective Effects and MS Treatment : Its penetration into the central nervous system (CNS) and phosphorylation there are crucial for its efficacy in treating multiple sclerosis (MS) and experimental autoimmune encephalomyelitis (EAE). This suggests a combination of mechanisms, including reduction of autoreactive T cells and neuroprotective influence in the CNS (Foster et al., 2007).
Interaction with Lipid Membranes : FTY720 interacts with lipid membranes, like dimyristoylphosphatidylcholine (DMPC) multilamellar vesicles, affecting their structure and phase behavior. This is critical for its use as a drug molecule carrier (Swain et al., 2014).
Role as an Anticancer Agent : Beyond immunosuppression, FTY720 has potential as an anticancer drug, inducing reactive oxygen species (ROS) and apoptosis in cancer cells. This action is largely independent of its property as an S1P modulator, making it an intriguing candidate for cancer therapy (Takasaki et al., 2018).
Inhibition of Cancer Cell Migration and Invasion : Specifically in glioblastoma, FTY720 has been shown to inhibit migration and invasion of cancer cells through modulation of the PI3K/AKT/mTOR/p70S6K signaling pathway (Zhang et al., 2014).
Safety And Hazards
Future Directions
FTY720, the parent compound of FTY720-d4 Hydrochloride, has shown promising anticancer efficacy in several preclinical models . It has been suggested that FTY720 can overcome resistance to trastuzumab therapy in patients with HER2-positive breast cancer, and that FTY720 plus trastuzumab might offer even better efficacy in vitro and in vivo . Future directions may lead to the best use of FTY720 and ROS-targeted strategies as a promising cancer treatment .
properties
IUPAC Name |
2-amino-1,1,3,3-tetradeuterio-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO2.ClH/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22;/h9-12,21-22H,2-8,13-16,20H2,1H3;1H/i15D2,16D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZTYAVBMYWFGS-JWIOGAFXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(CCC1=CC=C(C=C1)CCCCCCCC)(C([2H])([2H])O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fingolimod-d4 Hydrochloride |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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